

Pyridone 6 vs AG490 JAK inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pyridone 6

CAS No.: 457081-03-7

Cat. No.: S540721

Get Quote

Inhibitor Profile Comparison

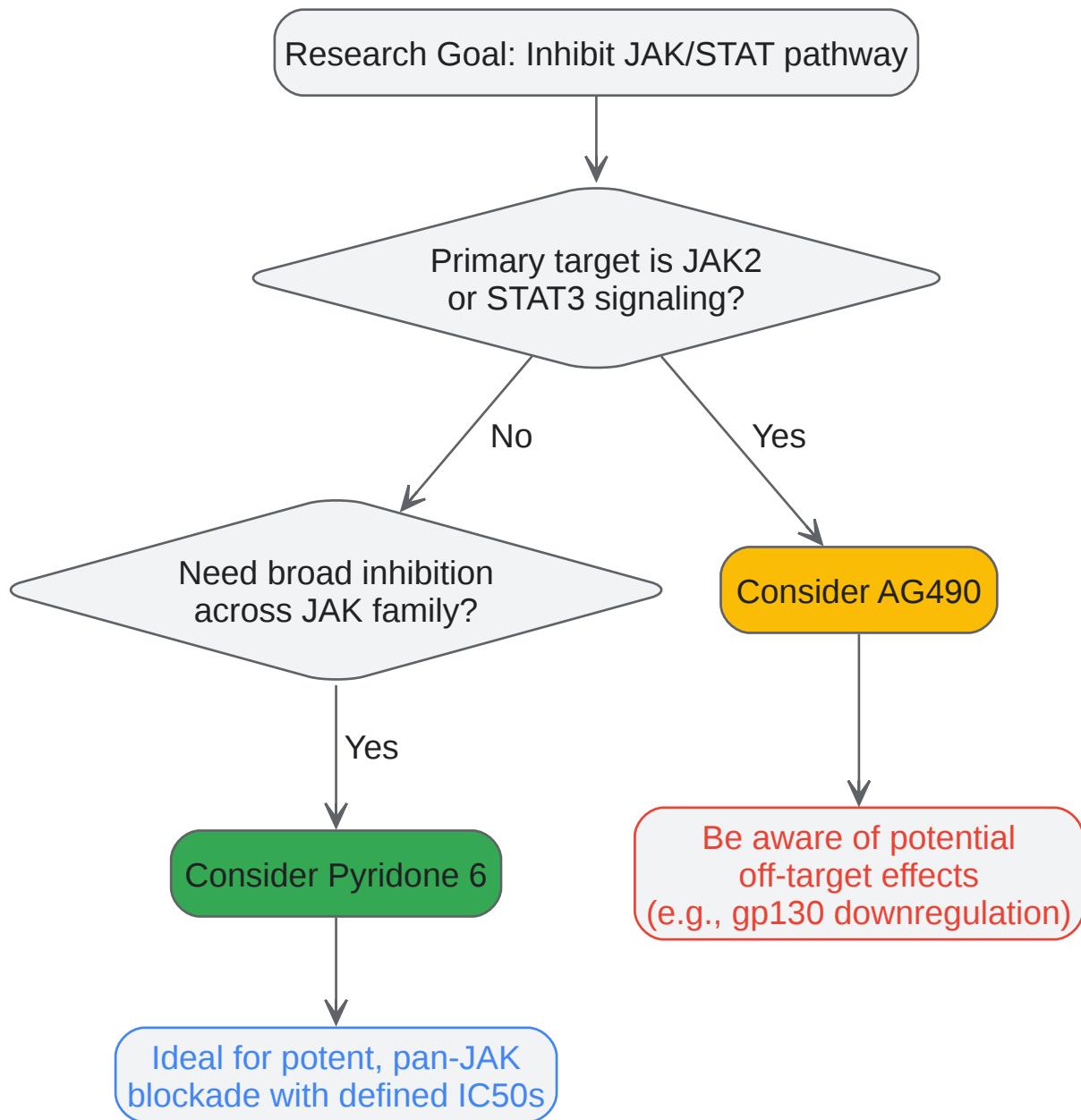
Feature	AG490	Pyridone 6 (P6)
Primary Target	JAK2 / STAT3 pathway [1] [2]	Pan-JAK inhibitor [3]
Reported Specificity	Originally identified as a JAK2 inhibitor; studies show it also induces downregulation of the gp130 receptor, suggesting a novel, JAK2-independent mechanism [4].	Potently inhibits all JAK family members [5] [3].

| **IC50 Values** | Information not available in search results. | JAK2 & TYK2: 1 nM JAK3: 5 nM JAK1: 15 nM [3] | | **Key Mechanism** | Inhibits JAK2 phosphorylation, reducing STAT3 activation [1] [2]. Also suppresses gp130 receptor protein synthesis via translation inhibition [4]. | Competitively binds to the ATP-binding site of all JAKs, blocking their kinase activity [3]. | | **Commonly Studied Applications** | Keloid fibroblasts [1], Experimental Autoimmune Encephalomyelitis (EAE) [2], cancers [4]. | Allergic asthma models [5], atopic dermatitis models [3], T cell differentiation studies [3]. |

Key Experimental Findings and Protocols

The different specificities of AG490 and **Pyridone 6** make them suitable for distinct experimental goals.

- **AG490 in Disease Models**


- **Keloid Fibroblasts:** One study treated human keloid fibroblasts (HKFs) with AG490 at concentrations from 12.5 to 100 μ M. The treatment inhibited proliferation and induced G1 cell cycle arrest in a dose-dependent manner, effects linked to the downregulation of cyclin D1 and connective tissue growth factor (CTGF) via the JAK2/STAT3 pathway [1].
- **Multiple Sclerosis (EAE Model):** In a murine model of multiple sclerosis, AG490 was administered intraperitoneally at 25 mg/kg/day. The treatment reduced the severity of the disease by **downregulating the JAK2/STAT3 pathway**, which in turn reduced the differentiation of pro-inflammatory Th17 cells [2].

- **Pyridone 6 in Disease Models**

- **Allergic Asthma:** In an ovalbumin-induced mouse model of asthma, **Pyridone 6** was encapsulated in biodegradable (PLGA) nanoparticles to improve drug delivery. When administered during the allergen challenge phase, this formulation significantly **suppressed airway eosinophilia, airway hyperresponsiveness (AHR), and goblet cell hyperplasia** [5].
- **T Cell Modulation:** An *in vitro* study found that **Pyridone 6**, within a specific concentration range, could **inhibit the development of Th1 and Th2 cells while promoting the differentiation of Th17 cells** from naive T cells. This highlights its potent and complex immunomodulatory effects [3].

Practical Research Considerations

The distinct profiles of AG490 and **Pyridone 6** present different advantages for research applications, which are illustrated in the following workflow:

Click to download full resolution via product page

- **Mechanism Nuances:** While classified as a JAK2 inhibitor, AG490's effect can involve downregulation of the gp130 receptor, which is upstream of JAKs in the IL-6 signaling cascade [4]. This means that observed phenotypic changes in your experiments may not be solely due to JAK2 inhibition.
- **Specificity and Potency:** **Pyridone 6** offers well-defined, potent, and broad inhibition of the entire JAK family, making it an excellent tool when the goal is to completely shut down JAK-STAT signaling [3]. AG490 might be more suitable when the research focus is specifically on the JAK2/STAT3 axis or when its unique effect on gp130 is being investigated.

- **Formulation and Delivery:** The efficacy of **Pyridone 6** *in vivo* can be significantly enhanced by using nanoparticle encapsulation (e.g., PLGA), which provides sustained release and protects the drug from degradation [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The JAK2/STAT3 pathway inhibitor, AG490, suppresses ... [spandidos-publications.com]
2. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates ... [sciencedirect.com]
3. Pyridone 6 | JAK Inhibitor [medchemexpress.com]
4. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 ... [pmc.ncbi.nlm.nih.gov]
5. Effects of a Janus kinase inhibitor, pyridone 6, on airway ... [sciencedirect.com]

To cite this document: Smolecule. [Pyridone 6 vs AG490 JAK inhibition specificity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b540721#pyridone-6-vs-ag490-jak-inhibition-specificity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com